Welcome to the BenchChem Online Store!
molecular formula C12H19NO3S B8411195 1-[N-(2,6-dimethylphenyl)-methane-sulfonamido]-2-propanol

1-[N-(2,6-dimethylphenyl)-methane-sulfonamido]-2-propanol

Cat. No. B8411195
M. Wt: 257.35 g/mol
InChI Key: ZZGRMKPCNVKBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04922021

Procedure details

20 g (0.1 moles) of N-(2,6-dimethylphenyl)-methane-sulfonamide, prepared as described by M. A. Bambenek [Rec. Trav. Chim. 82, 97 (1963)] for the corresponding p-toluenesulfonamide derivative, m.p.: 128°-129° C., are dissolved in 200 ml of 0.5 n aqueous sodium hydroxide solution under stirring. 12.7 ml (10.6 g, 0.18 moles) of 1,2-propylene-oxide are added dropwise to the solution at 80°-85° C. within 3 hours, and then the mixture is allowed to stand overnight. The separated crystalline substance is filtered off, washed with water and dried. 19.4 g (75.5%) of 1-[N-(2,6-dimethylphenyl)-methane-sulfonamido]-2-propanol are obtained; m.p.: 81°-84° C. When recrystallized from diisopropyl ether, the product melts at 85°-87° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
0.5
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
1,2-propylene-oxide
Quantity
12.7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9][S:10]([CH3:13])(=[O:12])=[O:11].[CH3:14][C:15]1[CH:16]=CC(S(N)(=O)=O)=CC=1.[OH-:25].[Na+]>>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[N:9]([CH2:14][CH:15]([OH:25])[CH3:16])[S:10]([CH3:13])(=[O:12])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)NS(=O)(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
0.5
Quantity
200 mL
Type
solvent
Smiles
Step Three
Name
1,2-propylene-oxide
Quantity
12.7 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The separated crystalline substance is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)N(S(=O)(=O)C)CC(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.4 g
YIELD: PERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.